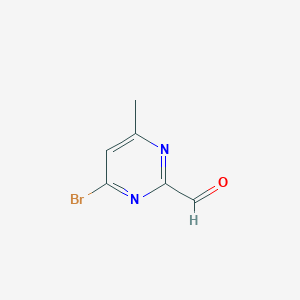
4-Bromo-6-methylpyrimidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-methylpyrimidine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5BrN2O. It is a derivative of pyrimidine, featuring a bromine atom at the 4-position, a methyl group at the 6-position, and an aldehyde group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methylpyrimidine-2-carbaldehyde typically involves the bromination of 6-methylpyrimidine-2-carbaldehyde. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvent and brominating agent may vary depending on the scale and specific requirements of the production process .
化学反応の分析
Types of Reactions
4-Bromo-6-methylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Conducted in aqueous or organic solvents with the oxidizing agent.
Reduction Reactions: Performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like 4-amino-6-methylpyrimidine-2-carbaldehyde or 4-alkoxy-6-methylpyrimidine-2-carbaldehyde.
Oxidation Reactions: 4-Bromo-6-methylpyrimidine-2-carboxylic acid.
Reduction Reactions: 4-Bromo-6-methylpyrimidine-2-methanol.
科学的研究の応用
4-Bromo-6-methylpyrimidine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Bromo-6-methylpyrimidine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of bioactive compounds that target specific enzymes or receptors. The bromine atom and aldehyde group provide reactive sites for further functionalization, allowing the compound to interact with various molecular targets and pathways .
類似化合物との比較
Similar Compounds
6-Bromopyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Bromo-2-formylpyridine: Another related compound with a bromine atom and aldehyde group on a pyridine ring.
Uniqueness
4-Bromo-6-methylpyrimidine-2-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the pyrimidine ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it a valuable intermediate in the synthesis of diverse chemical entities .
特性
IUPAC Name |
4-bromo-6-methylpyrimidine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c1-4-2-5(7)9-6(3-10)8-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHYMVSGQDMAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














